molecular formula C11H15ClFNO2 B13609442 Methyl2-amino-3-(2-fluorophenyl)-2-methylpropanoatehydrochloride

Methyl2-amino-3-(2-fluorophenyl)-2-methylpropanoatehydrochloride

Cat. No.: B13609442
M. Wt: 247.69 g/mol
InChI Key: VIAOUIAUTCOPIO-UHFFFAOYSA-N
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Description

Methyl2-amino-3-(2-fluorophenyl)-2-methylpropanoatehydrochloride is a synthetic compound with potential applications in various fields of chemistry and biology. This compound is characterized by the presence of an amino group, a fluorophenyl group, and a methylpropanoate moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-amino-3-(2-fluorophenyl)-2-methylpropanoatehydrochloride typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often utilizing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl2-amino-3-(2-fluorophenyl)-2-methylpropanoatehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl2-amino-3-(2-fluorophenyl)-2-methylpropanoatehydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl2-amino-3-(2-fluorophenyl)-2-methylpropanoatehydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl2-amino-3-(2-chlorophenyl)-2-methylpropanoatehydrochloride
  • Methyl2-amino-3-(2-bromophenyl)-2-methylpropanoatehydrochloride
  • Methyl2-amino-3-(2-iodophenyl)-2-methylpropanoatehydrochloride

Uniqueness

Methyl2-amino-3-(2-fluorophenyl)-2-methylpropanoatehydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for research and development.

Properties

Molecular Formula

C11H15ClFNO2

Molecular Weight

247.69 g/mol

IUPAC Name

methyl 2-amino-3-(2-fluorophenyl)-2-methylpropanoate;hydrochloride

InChI

InChI=1S/C11H14FNO2.ClH/c1-11(13,10(14)15-2)7-8-5-3-4-6-9(8)12;/h3-6H,7,13H2,1-2H3;1H

InChI Key

VIAOUIAUTCOPIO-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1F)(C(=O)OC)N.Cl

Origin of Product

United States

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